C17H20BrNO2

Description

Contextualization within Relevant Chemical Classes for Research Applications

N-Benzyl-2C-B is a member of the substituted phenethylamine (B48288) class of compounds. ontosight.aiwikipedia.org This broad class is characterized by a phenethylamine backbone, a structure found in many naturally occurring and synthetic compounds with diverse biological activities. ontosight.aimdpi.com More specifically, N-Benzyl-2C-B belongs to the "2C" family of psychedelic phenethylamines, a group of compounds first extensively synthesized and documented by chemist Alexander Shulgin. americanaddictioncenters.orgwikipedia.org The "2C" nomenclature refers to the two carbon atoms connecting the amino group to the benzene (B151609) ring. wikipedia.org

The defining feature of N-Benzyl-2C-B is the N-benzyl group attached to the nitrogen atom of the phenethylamine structure. ontosight.ai This substitution distinguishes it from its parent compound, 2C-B (4-bromo-2,5-dimethoxyphenethylamine), and significantly influences its interaction with biological targets. nih.govwikipedia.org Research has shown that the addition of an N-benzyl moiety can dramatically increase the binding affinity of phenethylamines for certain serotonin (B10506) receptors. nih.govcapes.gov.br This makes N-benzylphenethylamines, including N-Benzyl-2C-B, a distinct and important subclass for research into the structure and function of these receptors. nih.gov

Historical and Current Trajectories of Scientific Inquiry Pertaining to C17H20BrNO2

The scientific history of this compound is linked to the broader exploration of phenethylamines. The parent compound, 2C-B, was first synthesized by Alexander Shulgin in 1974. wikipedia.orgtnscientific.com The specific N-benzyl derivative, N-Benzyl-2C-B, was first synthesized and described in a 1994 study led by Richard Glennon and colleagues. wikipedia.orgnucleos.com This initial research focused on understanding how different substituents on the amine group of phenylalkylamines influence their binding to serotonin 5-HT2A and 5-HT2C receptors. nucleos.com

Early scientific inquiry into N-Benzyl-2C-B and its analogs was primarily driven by the desire to understand structure-activity relationships (SAR). nih.govnih.gov Researchers systematically modified the N-benzyl and phenethylamine portions of the molecule to observe the effects on receptor binding affinity and functional activity. nih.govcapes.gov.br These studies revealed that N-benzyl substitution generally confers a significant increase in binding affinity at the 5-HT2A receptor. nih.govcapes.gov.br

Current research trajectories continue to explore the pharmacological properties of N-Benzyl-2C-B and related compounds. They are often categorized as "research chemicals," substances synthesized for scientific study to investigate pharmacological effects. americanaddictioncenters.org While some of these compounds have been diverted for non-scientific use, their primary role in a research context is as tools to probe the intricacies of the serotonergic system. americanaddictioncenters.orgfrontiersin.org Modern studies utilize these compounds to further elucidate the binding pockets of serotonin receptors and to develop highly selective agonists for research purposes. nih.govsci-hub.se

Significance of this compound as a Research Probe in Chemical Biology

The primary significance of N-Benzyl-2C-B in chemical biology lies in its function as a high-affinity research probe for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. nih.govnucleos.com Chemical probes are small molecules used to study and manipulate biological systems, such as proteins and signaling pathways. ontosight.ai The high affinity of N-Benzyl-2C-B makes it a valuable tool for researchers to "map" the N-benzyl binding pocket in the 5-HT2A receptor. sci-hub.se

Studies have demonstrated that N-Benzyl-2C-B has a binding affinity (Ki) of 16 nM at the 5-HT2A receptor and 90 nM at the 5-HT2C receptor. wikipedia.orgnucleos.com This relatively high and somewhat selective affinity allows for detailed investigation of these receptors' structure and function. By studying how N-Benzyl-2C-B and its derivatives bind to these receptors, scientists can gain insights into the molecular mechanisms of receptor activation and signaling.

Furthermore, the N-benzylphenethylamine scaffold, exemplified by N-Benzyl-2C-B, has served as a template for the development of even more potent and selective research tools. nih.gov For instance, further modifications of this structure have led to the creation of radiolabeled ligands used in positron emission tomography (PET) imaging to visualize 5-HT2A receptors in the brain. nih.gov This highlights the foundational role of compounds like N-Benzyl-2C-B in advancing the tools available for neurobiological research.

Data Tables

Table 1: Chemical Identity of this compound (N-Benzyl-2C-B)

| Identifier | Value | Source(s) |

| IUPAC Name | N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine | ontosight.aiwikipedia.org |

| Molecular Formula | This compound | wikipedia.org |

| Molar Mass | 350.256 g·mol−1 | wikipedia.org |

| CAS Number | 155639-26-2 | ontosight.aiwikipedia.org |

| ChEMBL ID | CHEMBL292692 | ontosight.ai |

Table 2: Research Findings on Receptor Binding Affinity

| Receptor | Binding Affinity (Ki) | Source(s) |

| 5-HT2A | 16 nM | wikipedia.orgnucleos.com |

| 5-HT2C | 90 nM | wikipedia.orgnucleos.com |

Structure

2D Structure

3D Structure

Properties

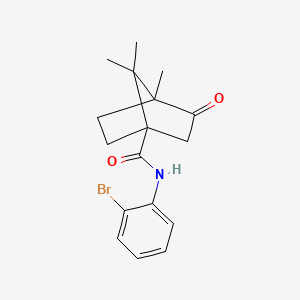

IUPAC Name |

N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)19-12-7-5-4-6-11(12)18/h4-7H,8-10H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZJLSLPWZMTWCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3Br)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization of C17h20brno2

Strategies for the Construction of the C17H20BrNO2 Core Scaffold

The assembly of the this compound scaffold is a multi-faceted process that can be approached through various synthetic strategies. These strategies are centered on the formation of key carbon-nitrogen and carbon-carbon bonds.

Alkylation and condensation reactions are fundamental to the synthesis of the target molecule. A common approach involves the reaction of a primary or secondary amine with an alkyl halide. In the context of N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, a primary method is the N-alkylation of benzylamine (B48309) with a suitable 2-phenylethyl halide derivative.

Alternatively, reductive amination, a type of condensation reaction, can be employed. This would involve the reaction of 2-(4-bromo-2,5-dimethoxyphenyl)acetaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride. This method forms the desired secondary amine in a single step from a carbonyl precursor.

Another related approach is the alkylation of a secondary amine. For instance, reacting a brominated benzyl (B1604629) intermediate such as 4-bromobenzyl chloride with a secondary amine precursor can be a viable route. Optimization of these reactions often involves careful selection of the solvent and base to enhance the nucleophilicity of the amine and control the reaction temperature to balance the rate of reaction against the formation of byproducts. Polar aprotic solvents like dimethylformamide (DMF) with bases such as potassium carbonate are often utilized.

The synthesis of this compound is typically a multi-step process that begins with more readily available starting materials. A representative pathway for N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine would likely start from a substituted dimethoxybenzene derivative.

A plausible multi-step synthesis could be outlined as follows:

Bromination: Introduction of a bromine atom onto the dimethoxybenzene ring at the desired position.

Friedel-Crafts Acylation: Introduction of an acetyl group, which can then be converted to the ethylamine (B1201723) side chain.

Side-Chain Formation: This can be achieved through various methods, such as the Henry reaction followed by reduction, or through the formation of a nitrile followed by reduction.

N-Benzylation: The final step would be the attachment of the benzyl group to the nitrogen atom of the phenethylamine (B48288) core, as described in the alkylation section.

This multi-step approach allows for the precise placement of functional groups and the construction of the complex target molecule from simpler precursors.

The choice of precursors is critical to the success of the synthesis. For N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, key precursors include:

1,4-Dimethoxybenzene: A common starting material for the aromatic core.

Benzylamine: The source of the N-benzyl group.

2-(4-bromo-2,5-dimethoxyphenyl)ethylamine: A crucial intermediate that contains the core phenethylamine structure.

The synthesis of the 2-(3,4-dimethoxyphenyl)ethylamine moiety, a related precursor, often involves a three-step sequence of etherification, cyanation, and catalytic hydrogenation. This highlights the importance of building complex precursors from simpler, commercially available chemicals.

| Precursor | Role in Synthesis |

| 1,4-Dimethoxybenzene | Foundation of the substituted phenyl ring. |

| Benzylamine | Provides the N-benzyl functional group. |

| 2-(4-bromo-2,5-dimethoxyphenyl)ethylamine | The immediate precursor to the final product, containing the core structure. |

Stereoselective Synthesis and Chiral Control in this compound Production

While N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine itself is not chiral, related compounds with chiral centers, such as those in the "U-series" of synthetic opioids, demonstrate the importance of stereochemistry in biological activity. ojp.gov For instance, in the synthesis of U-47700, the (1R,2R) enantiomer is significantly more potent than the (1S,2S) enantiomer. ojp.gov

Should a chiral center be introduced into the this compound structure, for example at the benzylic position of the ethylamine side chain, stereoselective synthesis would be crucial. This could be achieved through several methods:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and then removed.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral metal complexes, can enantioselectively catalyze key bond-forming reactions.

Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers through techniques like chiral chromatography or crystallization with a chiral resolving agent.

For example, in the synthesis of related chiral compounds, diastereoselective reactions are employed to establish the desired stereochemistry of the core structure. researchgate.net

Derivatization and Analog Synthesis for Structure-Activity Relationship Studies

The this compound scaffold can be systematically modified to explore structure-activity relationships (SAR). This involves synthesizing a series of analogs where specific parts of the molecule are altered. For N-benzyl-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine, key areas for derivatization include:

The Phenyl Ring: The position and nature of the substituents (bromo and methoxy (B1213986) groups) can be varied. For example, the bromine could be moved to a different position, or replaced with other halogens or alkyl groups.

The Benzyl Group: The aromatic ring of the benzyl group can be substituted with various electron-donating or electron-withdrawing groups to probe electronic and steric effects.

The Ethylamine Linker: The length of the linker can be altered, or it can be constrained within a ring system.

An example of a related analog is N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide, where the bromobenzylamine is replaced with a benzamide (B126) group. This change introduces a hydrogen-bonding amide group, which can alter properties like solubility and membrane permeability. The synthesis of such analogs provides valuable data on how molecular structure influences biological activity. ojp.gov

| Analog Series | Modification | Purpose of SAR Study |

| Phenyl Ring Analogs | Varying substituents on the dimethoxyphenyl ring. | To understand the role of the substitution pattern on receptor binding. |

| N-Substituent Analogs | Replacing the benzyl group with other alkyl or aryl groups. | To probe the steric and electronic requirements of the N-substituent. |

| Linker Analogs | Changing the length or rigidity of the ethylamine chain. | To investigate the optimal distance and conformation for biological activity. |

Innovative Synthetic Techniques in this compound Chemistry (e.g., Organometallic Reagents, Flow Chemistry)

Modern synthetic chemistry offers innovative techniques that can be applied to the synthesis of this compound and its analogs.

Organometallic Reagents: Organometallic reagents, such as organolithium or Grignard reagents, are powerful tools for forming carbon-carbon bonds. acs.org For instance, a lithiated dimethoxybenzene derivative could be reacted with an appropriate electrophile to introduce the side chain. The use of organometallic reagents often requires anhydrous conditions and inert atmospheres. acs.org

Flow Chemistry: Continuous flow chemistry has gained significant attention in the synthesis of pharmaceuticals and other fine chemicals. scielo.brscielo.br In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. scielo.br This can lead to improved yields, higher purity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. nih.gov The synthesis of opioids like remifentanil has been successfully adapted to flow processes, demonstrating the potential of this technology for producing complex molecules. scielo.br A multi-step flow synthesis could be designed for this compound, potentially telescoping several reaction steps without the need for intermediate purification. acs.org

Elucidation of Molecular and Biochemical Mechanisms of Action of C17h20brno2 Preclinical Research Focus

Investigation of Biological Targets and Receptor Interactions

The primary mechanism of action for several C17H20BrNO2 isomers involves the modulation of neurotransmitter systems. These compounds interact with specific molecular targets, such as neurotransmitter receptors in the brain, which influences the release and uptake of key signaling molecules. This interaction is foundational to their observed neuropharmacological effects.

Neurotransmitter Receptor Modulation and Binding Studies

Preclinical research has identified several this compound isomers as ligands for various neurotransmitter receptors. Binding studies are crucial for understanding their pharmacological potential and for developing treatments for certain psychiatric disorders.

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine : This isomer is investigated in receptor binding studies for its potential to interact with neurotransmitter receptors. Its unique structure, featuring a bromobenzyl group and a dimethoxyphenyl moiety, facilitates these interactions. Research suggests it may modulate the binding of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506), which are critical in mood regulation.

N-Benzyl-2-phenylethylamine (NBPEA) Derivatives : A study involving a series of NBPEA derivatives, including the this compound isomer N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBBr), predicted interactions with serotonin receptors. biorxiv.org Molecular modeling suggested that this and related compounds may exhibit activity at 5-HT2A and 5-HT7 receptors. biorxiv.org

SKF-75670 (3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide) : This benzazepine derivative is a key compound in neuropharmacological research due to its interaction with dopamine (B1211576) receptors. vulcanchem.com The 3-methyl and 5-phenyl substituents are thought to influence its binding affinity to the receptor. vulcanchem.com

Agonist and Antagonist Activities at Specific Receptors (e.g., Dopamine D1 Receptors)

SKF-75670 : This compound is characterized as a partial agonist at dopamine D1 receptors. vulcanchem.com Its efficacy is submaximal when compared to full D1 agonists like SKF-81297. vulcanchem.com This partial agonism allows it to modulate dopamine signaling without causing overstimulation. vulcanchem.com Interestingly, while it displays agonist activity in vivo, it has shown antagonist activity in some in vitro assays. medkoo.com This dual action has positioned it as a potential functional cocaine antagonist. medkoo.com

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine : Research suggests this compound may act as both an agonist and an antagonist at certain receptors, influencing neurotransmitter release and uptake. This mixed activity profile makes it a candidate for investigation in psychiatric disorders.

N-Benzyl-2-phenylethylamine (NBPEA) Derivatives : While binding affinity was predicted, one study suggested that compounds like 24H-NBBr might act as 5-HT2A antagonists. biorxiv.org However, the predictive model also flagged the known 5-HT2A agonist LSD as a potential antagonist, indicating that this prediction signifies interaction rather than defining the precise nature of the activity. biorxiv.org

Cellular and Subcellular Effects

The interaction of this compound isomers with their molecular targets initiates a cascade of cellular and subcellular events.

SKF-75670 : As a D1 receptor agonist, SKF-75670 stimulates adenylyl cyclase, an enzyme that synthesizes the second messenger cyclic AMP (cAMP). medkoo.compsu.edu This G-protein coupled receptor (GPCR) stimulates adenylyl cyclase and activates cAMP-dependent protein kinases. nih.gov Studies in squirrel monkeys and rats have explored its efficacy in stimulating adenylyl cyclase. medkoo.com D1 receptor activation can also lead to receptor phosphorylation and subsequent G protein-independent signaling pathways. frontiersin.org

N-Benzyl-2-phenylethylamine (NBPEA) Derivatives : In zebrafish, the isomer 24H-NBBr and its counterparts were found to readily cross the blood-brain barrier and induce changes in neurotransmitter turnover. biorxiv.org Specifically, 24H-NBBr increased the turnover of serotonin (the 5-HIAA/serotonin ratio) in the zebrafish brain, indicating a significant impact on serotonergic neurotransmission. biorxiv.org

Enzymatic Inhibition or Activation Pathways (e.g., Monoamine Reuptake Inhibition)

Monoamine reuptake inhibitors work by blocking the transporters responsible for clearing serotonin, norepinephrine, and dopamine from the synapse, thereby increasing their availability. wikipedia.orgnih.gov

(4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine : The mechanism of this compound is believed to involve the modulation of neurotransmitter uptake, which suggests an interaction with monoamine transporters. It has been explored for potential antidepressant properties, which are often associated with the inhibition of norepinephrine and serotonin reuptake.

General this compound Isomers : Some compounds with this formula have been investigated as potential triple reuptake inhibitors (TRIs), which block the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). wikipedia.orgbiomolther.org The ability of a compound to inhibit all three monoamine transporters can offer a broader spectrum of therapeutic effects. wikipedia.org

Preclinical In Vitro Models for Mechanism Elucidation (e.g., Cell Lines, Receptor Binding Assays)

In vitro models are essential for the initial characterization of a compound's pharmacological profile in a controlled environment.

Receptor Binding Assays : These assays are used to determine the affinity of a compound for specific receptors. For instance, the affinity of the this compound isomer, (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, for neurotransmitter receptors is evaluated using this method. Similarly, the affinity of SKF-75670 for dopamine D1 receptors was established through such assays. vulcanchem.commedkoo.com

Cell-Based Functional Assays : To determine agonist or antagonist activity, researchers use cell lines that express the target receptor. For SKF-75670, its ability to stimulate adenylyl cyclase was measured in vitro to quantify its efficacy as a D1 agonist. medkoo.com

Preclinical In Vivo Models for Neuropharmacological and Behavioral Assessment (e.g., Zebrafish, Rodents)

Zebrafish (Danio rerio) : The zebrafish is a powerful in vivo model for screening CNS-active compounds due to its genetic and physiological homology to humans. biorxiv.orgzeclinics.com A study on novel N-Benzyl-2-phenylethylamine (NBPEA) derivatives utilized adult zebrafish to assess behavioral and neurochemical effects. biorxiv.org The this compound isomer 24H-NBBr was shown to increase horizontal shuttling behavior and alter serotonin turnover in the zebrafish brain. biorxiv.org These findings highlight the utility of zebrafish for rapidly screening compounds for psychoactive properties. biorxiv.orgnih.gov

Rodents (Rats, Mice) : Rodent models are extensively used in neuropharmacological research. Studies with SKF-75670 in rats demonstrated its effects on circling behavior in 6-hydroxydopamine-lesioned models of Parkinson's disease, which is linked to its D1 agonist activity. psu.edu Its ability to act as a functional cocaine antagonist has also been evaluated in rodent models. medkoo.com

Non-human Primates (Squirrel Monkeys) : These models offer a higher level of translational relevance. The behavioral effects and D1 receptor agonist efficacy of SKF-75670 have been characterized in squirrel monkeys, providing crucial data on its potential therapeutic applications and side effects. medkoo.com

Interactive Data Table: Summary of Preclinical Findings for this compound Isomers

| Compound Name | Molecular Target(s) | Mechanism of Action | Preclinical Model(s) Used | Key Findings |

| SKF-75670 | Dopamine D1 Receptor | Partial Agonist (in vivo), Antagonist (in vitro), Adenylyl cyclase stimulation | Rodents, Squirrel Monkeys | Modulates dopamine signaling without overstimulation; shows potential as a functional cocaine antagonist. vulcanchem.commedkoo.com |

| (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine | Neurotransmitter Receptors (e.g., Serotonin, Norepinephrine) | Agonist/Antagonist, Monoamine Reuptake Inhibition | In vitro receptor binding assays | Modulates neurotransmitter systems, suggesting potential for treating psychiatric disorders. |

| N-(2-bromobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBBr) | Serotonin Receptors (e.g., 5-HT2A, 5-HT7), Dopamine systems | Neurotransmitter turnover modulation | Zebrafish (Danio rerio) | Crosses blood-brain barrier, increases serotonin turnover, and alters behavior, indicating psychoactive properties. biorxiv.org |

Structure Activity Relationship Sar and Rational Design in C17h20brno2 Research

Methodologies for Establishing Structure-Activity Relationships

Establishing SAR for compounds like C17H20BrNO2 involves a combination of experimental and computational methods designed to correlate specific structural features with biological outcomes. oncodesign-services.com The core of SAR analysis is the systematic design, synthesis, and testing of a series of related compounds to identify which parts of the molecule are responsible for its effects. wikipedia.org

Key methodologies include:

Biological Assays : In vitro techniques such as radioligand receptor binding assays are employed to determine the affinity of the compound and its analogs for specific biological targets, such as neurotransmitter receptors. For example, comparing the binding affinity of analogs at serotonin (B10506) or dopamine (B1211576) receptors can reveal the importance of certain functional groups. Functional assays are then used to determine whether the compound acts as an agonist or antagonist at these receptors.

In Vivo Studies : Animal models, such as adult zebrafish, can be used to assess the behavioral and neurochemical effects of the compound and its derivatives. biorxiv.org Observing changes in locomotion or anxiety-like behaviors following administration of different analogs helps to build a broader understanding of the in vivo SAR. biorxiv.org

Systematic Structural Modification : This involves the chemical synthesis of analogs where specific parts of the this compound scaffold are altered. wikipedia.org This can include changing the position of substituents (e.g., moving the bromine atom), replacing functional groups, or altering the core structure to probe the electronic and steric requirements for activity. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR models use statistical methods to build mathematical equations that relate the chemical structure of a compound to its biological activity. rsc.orgslideshare.net These models quantify physicochemical properties like lipophilicity (logP), electronic effects, and steric bulk to predict the activity of new, untested compounds. oncodesign-services.comslideshare.net

Impact of Substituent Positioning and Functional Group Modifications on Biological Activity

The biological activity of compounds with the formula this compound is highly sensitive to the positioning of substituents and the nature of their functional groups. The (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine scaffold provides a clear example of how these modifications can influence interactions with biological targets.

Influence of the Bromobenzyl Group : The bromine atom on the benzyl (B1604629) ring significantly impacts the compound's properties. Its placement in the para-position (4-position) affects electronic distribution and may enhance resonance stabilization. The presence of the halogen also increases lipophilicity, which can potentially improve penetration across the blood-brain barrier. Swapping the 4-bromo substituent with other halogens like chlorine (Cl) or fluorine (F) allows for a systematic evaluation of electronic and steric effects on receptor binding.

Role of the Dimethoxy Groups : The 3,4-dimethoxy groups on the phenylethylamine portion of the molecule are critical for activity. They are electron-donating and influence the molecule's spatial orientation, which is vital for binding to aromatic recognition sites within receptor pockets. These groups may participate in stabilizing π-π stacking interactions with aromatic amino acid residues in the target protein. Altering their position, for example to a 2,3- or 2,4-dimethoxy pattern, would change the electronic effects and spatial arrangement, thereby modifying biological activity. biorxiv.org For some N-Benzyl-2-phenylethylamine derivatives, 2,4-dimethoxy substitutions were found to be more potent in producing certain behavioral effects. biorxiv.org

Modifications to the Ethylamine (B1201723) Chain : The secondary amine in the ethylamine linker is often crucial for receptor interaction. oup.com Modifications to this group, such as N-methylation, can differentiate activity at various receptor subtypes. unifi.it

The table below illustrates how hypothetical modifications to the this compound scaffold could be analyzed to determine SAR.

Design Principles for Optimized Research Probes and Analogues

The design of optimized research probes based on the this compound scaffold follows key principles aimed at creating tools with high utility for studying biological systems. researchgate.net A well-designed probe should possess high specificity and affinity for its intended target, enabling accurate investigation of that target's function. numberanalytics.com

Core design principles include:

Target Specificity and Selectivity : Probes must be designed to bind selectively to the target of interest, minimizing off-target interactions that could confound experimental results. numberanalytics.com This is often achieved by fine-tuning the substituent patterns identified through SAR studies to favor interaction with one receptor subtype over others.

High Binding Affinity : A probe should bind to its target with high affinity to ensure stable binding and allow for detection even at low target concentrations. numberanalytics.com

Appropriate Physicochemical Properties : Properties such as solubility and membrane permeability must be optimized for the specific experimental context. researchgate.net For probes intended to study central nervous system targets, the ability to cross the blood-brain barrier is essential. vulcanchem.com

Introduction of Reporter Groups : For applications like imaging or affinity chromatography, the this compound structure would be modified to include a reporter tag (e.g., a fluorophore, biotin, or a radioactive isotope). The attachment point for this tag must be carefully chosen at a position that does not disrupt the key interactions required for binding, as determined by SAR.

Computational and Chemoinformatic Approaches to SAR

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery and SAR analysis, allowing for the rapid evaluation of virtual compounds and providing insights into molecular interactions. nuchemsciences.comfrontiersin.org These in-silico procedures can significantly accelerate the process of identifying promising new analogs of this compound. nih.gov

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR) : As a computational extension of SAR, QSAR modeling creates statistically robust models to predict the activity of novel compounds based on calculated molecular descriptors. oncodesign-services.com This allows for the prioritization of synthetic efforts on candidates with the highest predicted potency. oncodesign-services.com

Molecular Docking : This technique simulates the binding of a ligand, such as an analog of this compound, into the three-dimensional structure of its target receptor. nih.gov It helps to visualize and analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding, providing a structural basis for the observed SAR. frontiersin.org

Pharmacophore Modeling : A pharmacophore model defines the essential 3D arrangement of functional groups required for biological activity. nuchemsciences.com By analyzing a set of active compounds, a pharmacophore can be generated for the this compound series, which can then be used to screen large virtual libraries for new molecules that fit the model. nih.gov

Cheminformatics Analysis : Software tools can be used to predict the biological activity spectrum of a compound based on its structure. For instance, analyses of N-Benzyl-2-phenylethylamine derivatives have used such tools to predict functional activities, like serotonin releasing activity, which can then be confirmed experimentally. biorxiv.org

The table below summarizes these computational techniques and their applications in this compound research.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| (4-Bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine | This compound |

Preclinical Pharmacokinetic and Metabolic Data for this compound Not Publicly Available

Following a comprehensive search for scientific literature and data pertaining to the chemical compound with the molecular formula this compound, no specific preclinical pharmacokinetic or metabolism studies associated with this identifier could be located in publicly accessible databases and scientific journals.

The generation of a detailed and scientifically accurate article, as per the requested outline, is contingent upon the availability of published research data. Such data would typically originate from preclinical studies conducted during drug discovery and development. These studies for a specific compound like this compound would involve:

In vitro metabolism studies: Using liver microsomes or hepatocytes from various animal species to determine how quickly the compound is metabolized (metabolic stability), to identify the chemical structures of its metabolites, and to pinpoint the specific enzymes responsible for its breakdown, such as Cytochrome P450s.

In vivo pharmacokinetic studies: Administering the compound to animal models (e.g., rats, mice, dogs) to understand its absorption, distribution, metabolism, and excretion (ADME) profile in a living organism. This provides key parameters like half-life, clearance, and volume of distribution.

Comparative metabolism analysis: Comparing metabolic pathways across different preclinical species to identify the most appropriate animal model for predicting human pharmacokinetics and toxicology.

Without access to such specific research findings for this compound, it is not possible to provide an accurate and informative article that adheres to the requested scientific standards and detailed structure. The molecular formula alone does not provide enough information to retrieve specific experimental results, and no common drug or research chemical name appears to be widely associated with this compound in the public domain.

Therefore, the content for the following sections cannot be generated:

Preclinical Pharmacokinetics and Metabolism of C17H20BrNO2 (Excluding Human Data)5.1. In Vitro Metabolism Studies Using Subcellular Fractions and Hepatocytes 5.1.1. Metabolic Stability Assessment 5.1.2. Metabolite Identification and Profiling 5.1.3. Identification of Metabolic Enzymes (e.g., Cytochrome P450s, UGTs) 5.2. Preclinical In Vivo Pharmacokinetic Profiling in Animal Models 5.3. Comparative Metabolism Across Preclinical Species

Further investigation would require access to proprietary databases from pharmaceutical or chemical research companies, which are not publicly available.

Advanced Analytical Research Methodologies for C17h20brno2

Spectroscopic Techniques for Structural Characterization in Research

Spectroscopic methods are indispensable for the elucidation of the molecular structure of C17H20BrNO2, providing a unique "vibrational fingerprint" of the compound. unizar-csic.es These techniques rely on the interaction of electromagnetic radiation with the molecule to obtain information about its chemical bonds and the arrangement of its atoms. unizar-csic.esunipd.it

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a key technique used to identify the functional groups present in the this compound molecule. The analysis involves comparing the IR spectrum of a sample to that of a known reference standard. lookchem.com For adamantane (B196018) derivatives, characteristic peaks corresponding to C-H and C-N bonds, as well as vibrations from the aromatic ring and the C-Br bond, are expected. mdpi.com

Raman Spectroscopy: This technique provides information on the vibrational energies of chemical bonds, complementing IR spectroscopy. unizar-csic.es For adamantane-related structures, Raman spectra can help identify the characteristic trigonal bending of the cage structure and stretching modes of the functional groups. researchgate.net

Table 1: Key Spectroscopic Data for Structural Confirmation of this compound in Research

| Technique | Parameter | Expected Observation | Purpose |

|---|---|---|---|

| FTIR | Vibrational Bands | Characteristic peaks for N-H stretching, aromatic C-H stretching, aliphatic C-H stretching (adamantane), C=C aromatic ring stretching, and C-Br stretching. | Functional group identification and confirmation of molecular backbone. lookchem.commdpi.com |

| ¹H-NMR | Chemical Shifts (δ) | Signals corresponding to protons on the adamantane cage, the aromatic ring, and the amine proton. | Confirms the number and connectivity of hydrogen atoms. mdpi.com |

| ¹³C-NMR | Chemical Shifts (δ) | Resonances for each unique carbon atom in the adamantane and bromophenyl groups. | Elucidates the carbon framework of the molecule. mdpi.com |

| Raman | Vibrational Modes | Bands assigned to C-C stretching of the phenyl and adamantyl groups and CCC trigonal bending. researchgate.net | Provides a complementary vibrational fingerprint to IR spectroscopy. unizar-csic.es |

Chromatographic Separation Techniques for Purity and Quantitative Analysis in Research

Chromatography is a fundamental technique for separating this compound from impurities or other components within a mixture. rotachrom.commpg.de This separation is crucial for assessing the purity of research-grade material and for quantifying the compound in complex matrices like biological fluids. tricliniclabs.comlongdom.orgnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used. americanpharmaceuticalreview.comresearchgate.net

These techniques operate by passing a sample in a solvent (mobile phase) through a column containing a stationary phase. torontech.com The components of the sample separate based on their differential interactions with the stationary phase. torontech.com

A typical research application involves the use of a reversed-phase HPLC system. For instance, a rapid and sensitive assay for the quantitation of bromantane (B128648) in human plasma has been developed using liquid chromatography coupled with mass spectrometry (LC-MS/MS). hilarispublisher.com This method utilizes a C18 column and a mobile phase consisting of a mixture of methanol (B129727) and formic acid in water to achieve separation. hilarispublisher.com The retention time, the time it takes for the compound to pass through the column, is a key parameter for identification when compared against a reference standard. lookchem.comtorontech.com

Table 2: Example of HPLC/UPLC Conditions for this compound Analysis in Research

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB-C18 | hilarispublisher.com |

| Mobile Phase | Methanol–0.2% formic acid | hilarispublisher.com |

| Detection | UV or Mass Spectrometry (MS) | lookchem.comhilarispublisher.com |

| Flow Rate | Optimized for separation efficiency | americanpharmaceuticalreview.com |

| Injection Volume | Dependent on concentration and sensitivity needs | edqm.eu |

The goal of chromatographic separation in a research context is to achieve a balance between yield, purity, and throughput. rotachrom.com For purity analysis, the aim is to resolve the main compound peak from any peaks corresponding to impurities. sepscience.com

Mass Spectrometry-Based Methods for Elucidation of Metabolites and Impurities in Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly sensitive and selective detection of this compound. scispace.com It is often coupled with liquid chromatography (LC-MS) to analyze complex mixtures. creative-proteomics.comfrontiersin.org This combination is particularly valuable for identifying and quantifying metabolites and impurities in research studies. scispace.com

In a typical LC-MS/MS method for this compound, the compound is first separated by HPLC and then ionized, for example, using an atmospheric pressure chemical ionization (APCI) source. hilarispublisher.com The resulting ions are then detected using a mass spectrometer operating in a mode such as Multi-Reaction-Monitoring (MRM), which offers high specificity and sensitivity. hilarispublisher.com High-resolution mass spectrometry (HRMS) can further enhance selectivity by providing highly accurate mass measurements, which aids in the structural elucidation of unknown metabolites or impurities. scispace.com

The fragmentation pattern of a molecule in the mass spectrometer is also a key piece of information. For adamantane-containing compounds, characteristic fragment ions, such as one corresponding to the adamantyl substituent (m/z 135), can be observed, which helps confirm the identity of the compound and its derivatives. researchgate.net

Table 3: Example Mass Spectrometry Parameters for this compound Research

| Parameter | Setting/Technique | Purpose | Reference |

|---|---|---|---|

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Creates ions from the analyte for MS analysis. | hilarispublisher.com |

| Detection Mode | Positive Multi-Reaction-Monitoring-Mode (+MRM) | Provides high selectivity and sensitivity for quantification. | hilarispublisher.com |

| Ion Voltage | +2000 V | Optimizes the ionization process. | hilarispublisher.com |

| Collision Gas | Argon | Used to induce fragmentation for MS/MS analysis. | unipd.it |

| Analysis | Full Scan and MS/MS | Full scan determines the molecular ion, while MS/MS provides structural information through fragmentation patterns. | scispace.comresearchgate.net |

Development and Validation of Analytical Methods for Research-Grade Studies

The development and validation of analytical methods are critical for ensuring that the data generated in research studies are reliable, reproducible, and accurate. omicsonline.orggoogle.tolabmanager.com An analytical method is the complete process of creating and proving that a procedure can reliably identify and quantify a substance. labmanager.com

Validation of a method for this compound involves a series of laboratory studies to establish that its performance characteristics meet the requirements for the intended analytical application. omicsonline.org According to guidelines from bodies like the International Conference on Harmonisation (ICH) and the Food and Drug Administration (FDA), several key parameters must be evaluated. hilarispublisher.comomicsonline.org

Specificity: The ability of the method to accurately measure the analyte in the presence of other components like impurities or matrix components. labmanager.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. hilarispublisher.com

Accuracy: The closeness of the test results to the true value. This is often determined through recovery studies. hilarispublisher.comd-nb.info

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. hilarispublisher.comd-nb.info

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. d-nb.info

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

A validated LC-MS/MS assay for bromantane demonstrated linearity over a concentration range of 1–500 ng/mL, with an LOQ of 1 ng/mL. hilarispublisher.com The precision was satisfactory, with coefficients of variation (CV) below 10%, and the absolute recovery from plasma was approximately 89%. hilarispublisher.com

Table 4: Key Validation Parameters for a Research-Grade Analytical Method for this compound

| Validation Parameter | Typical Acceptance Criteria/Finding | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | researchgate.net |

| Accuracy (% Recovery) | Typically 85-115% | d-nb.info |

| Precision (RSD/CV) | Intra- and Inter-day CV < 15% (typically <10% for this compound) | hilarispublisher.com |

| LLOQ | 1 ng/mL (in plasma) | hilarispublisher.com |

| Specificity | No significant interference at the retention time of the analyte. | hilarispublisher.com |

| Extraction Recovery | ~89% (from plasma) | hilarispublisher.com |

Computational Chemistry and Molecular Modeling for C17h20brno2 Systems

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial in drug design for identifying potential drug candidates and optimizing their binding affinity. giffordbioscience.com The process involves a search algorithm to generate various binding poses and a scoring function to evaluate the strength of the interaction for each pose. nih.gov Software such as AutoDock is commonly used for these studies. researchgate.net

A typical molecular docking output provides data on the binding affinity and the specific interactions between the ligand and the protein's amino acid residues.

Table 1: Illustrative Molecular Docking Results for C17H20BrNO2 with a Hypothetical Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 121, TRP 279, PHE 330, HIS 440 |

| Types of Interactions | Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking, π-Alkyl Interactions. volkamerlab.orgmdpi.comresearchgate.net |

Note: This table is for illustrative purposes to show typical data from a molecular docking study.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.orgimperial.ac.uk It is a versatile tool in computational chemistry for calculating a wide range of molecular properties. wikipedia.org DFT is often used to optimize the three-dimensional geometry of molecules and to compute electronic descriptors, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for QSAR studies. nih.govnih.gov Quantum chemical calculations can also predict spectroscopic data, which helps in the structural characterization of newly synthesized compounds. plos.org

These calculations provide precise information on bond lengths, bond angles, and dipole moments, offering deep insight into the molecule's structure and reactivity. nih.gov For this compound, DFT calculations would be instrumental in determining its stable conformation and electronic properties, which underpin its chemical behavior and biological activity.

Table 2: Selected Quantum Chemical Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -2570.5 |

| Dipole Moment (Debye) | 8.23. nih.gov |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| Key Bond Length (e.g., C-Br) (Å) | 1.95 |

Note: This table contains representative data that would be generated from DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Protein Interactions

The study of how a molecule's energy changes with the rotation of its single bonds is known as conformational analysis. orgosolver.comlumenlearning.com For a flexible molecule like this compound, MD simulations can map its conformational landscape, identifying the most stable, low-energy shapes it can adopt. orgosolver.com When combined with docking results, MD simulations can confirm the stability of the predicted binding pose within a biological target, providing a more dynamic and realistic picture of the molecular interaction. nih.gov

Table 3: Key Analyses in a Molecular Dynamics Simulation Study

| Analysis Type | Purpose |

|---|---|

| Root Mean Square Deviation (RMSD) | To assess the stability of the protein and ligand over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein. |

| Radius of Gyration (Rg) | To evaluate the compactness of the protein structure. |

| Hydrogen Bond Analysis | To track the formation and breaking of hydrogen bonds between the ligand and protein. |

Note: This table outlines common analyses performed in MD simulation studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. vlifesciences.comresearchgate.net By developing a mathematical model, QSAR can be used to predict the activity of new, unsynthesized compounds. dcu.ie These models are built using molecular descriptors, which are numerical values that characterize the topological, electronic, or steric properties of a molecule. nih.govvlifesciences.com

For compounds structurally related to this compound, QSAR models have been developed to predict properties like toxicity and inhibition of enzymes such as AChE. dcu.ie In these studies, descriptors related to the charge, branching, and hydrophobicity of the molecules were found to be significant contributors to their activity. dcu.ie More advanced artificial intelligence-based methods have also been used to compare the psychopharmacological profiles of N-benzyl-2-phenylethylamine derivatives with known psychoactive substances, highlighting similarities in their functional activity. biorxiv.org

Table 4: Common Molecular Descriptors Used in QSAR Models

| Descriptor Class | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Topological | Connectivity indices, Shape indices |

| Lipophilic | LogP (Octanol-water partition coefficient) |

Note: This table lists examples of descriptors frequently used to build QSAR models.

In Silico Prediction of Preclinical Pharmacokinetic and Biological Activity Profiles

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. jchemlett.comsciensage.info Web-based tools like SwissADME and others allow for the rapid calculation of physicochemical properties, drug-likeness, and pharmacokinetic parameters from a molecule's structure. researchgate.netfrontiersin.org These predictions help to identify compounds that are likely to have favorable properties for oral bioavailability and to avoid those with potential liabilities, such as poor absorption or toxicity. jchemlett.comchemrxiv.org

For derivatives of N-benzyl-2-phenylethylamine, cheminformatics analyses have been used to predict their functional activity, suggesting some compounds may act as serotonin (B10506) releasing agents or 5-HT2A antagonists. biorxiv.org Biological activity spectra can also be predicted using tools like PASS (Prediction of Activity Spectra for Substances), which compares the structure of a new compound to a database of known biologically active substances to predict its likely therapeutic effects and mechanisms of action. nih.govway2drug.com

Table 5: Predicted Preclinical Profile for a this compound-like Compound

| Parameter | Predicted Property/Value | Implication |

|---|---|---|

| Lipinski's Rule of Five | 0 violations | Good potential for oral bioavailability. nih.gov |

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | Yes/No | Predicts whether the compound can cross the blood-brain barrier. sciensage.info |

| CYP450 Inhibition | Inhibitor of CYP2C9, CYP3A4 | Potential for drug-drug interactions. nih.gov |

| Bioavailability Score | 0.55 | Represents the probability of having favorable pharmacokinetic properties. |

| Predicted Activity | GPCR ligand, Kinase inhibitor. nih.gov | Suggests potential therapeutic targets. |

Note: This table provides an example of an in silico ADMET and activity profile.

Preclinical Research Applications and Model Systems Involving C17h20brno2

Application as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific target, often a protein. Current time information in Harrison County, US. Such tools are crucial for understanding protein function and for the initial stages of drug discovery. Current time information in Harrison County, US.ncats.io Compounds with the formula C17H20BrNO2, notably SKF-75670 HBr and N-Benzyl-2C-B, have been utilized as chemical probes to investigate specific neurological pathways.

SKF-75670 hydrobromide serves as a chemical probe for the dopamine (B1211576) D1 receptor. sigmaaldrich.commedkoo.com Its utility as a probe stems from its characteristics as an atypical D1 receptor agonist, exhibiting antagonist properties in vitro and agonist effects in vivo. sigmaaldrich.commedkoo.com This dual activity allows researchers to dissect the complex signaling of the D1 receptor.

N-Benzyl-2C-B functions as a chemical probe for serotonin (B10506) 5-HT2A and 5-HT2C receptors. wikipedia.orgwikipedia.org Its significance as a probe is highlighted by its binding affinity, which has been instrumental in structure-activity relationship (SAR) studies to understand how modifications to the N-benzyl group affect interaction with these receptors. nih.govnih.gov This line of inquiry led to the development of other potent psychedelic phenethylamines. wikipedia.org

Utilization in In Vitro Disease Models (e.g., Cancer Cell Lines, Neurodegenerative Models)

While the provided outline includes cancer and neurodegenerative models, extensive searches for compounds with the formula this compound did not yield specific studies utilizing them in these particular in vitro models. The primary application of the identified compounds is in the context of psychiatric disorders.

In Vitro Models for Psychiatric Disorders

The primary in vitro application for compounds corresponding to this compound has been in receptor binding and functional assays to characterize their interactions with targets relevant to psychiatric conditions.

SKF-75670 hydrobromide has been characterized in vitro for its activity at dopamine receptors. It is a selective partial agonist for the D1 receptor. sigmaaldrich.commedkoo.com In studies using tissue from squirrel monkeys and rats, SKF-75670 demonstrated the ability to stimulate adenylyl cyclase, a key step in the D1 receptor signaling pathway. plos.org

N-Benzyl-2C-B has been extensively studied in vitro to determine its binding affinity and functional activity at serotonin receptors. These studies are crucial for understanding its psychedelic effects. Research has shown that N-benzyl substitution on phenethylamines can significantly increase binding affinity for the 5-HT2A receptor. nih.gov In vitro functional assays measuring inositol (B14025) monophosphate production have been used to characterize the agonist activity of N-Benzyl-2C-B and its derivatives. sci-hub.se

| Compound Name | In Vitro Model System | Key Findings | Reference |

| SKF-75670 hydrobromide | Rat striatum tissue | Stimulation of adenylate cyclase activity. | nih.gov |

| Squirrel monkey and rat tissue | Differential efficacies in stimulating adenylyl cyclase. | plos.org | |

| N-Benzyl-2C-B | Cells expressing human 5-HT2A and 5-HT2C receptors | High binding affinity for 5-HT2A (Ki of 16 nM) and 5-HT2C (Ki of 90 nM) receptors. | wikipedia.org |

| Cells for functional assays (e.g., measuring inositol monophosphate) | Characterized as a partial agonist at 5-HT2A/2C receptors. | nih.govsci-hub.se |

This table is interactive. Click on the headers to sort the data.

Integration into In Vivo Animal Models for Disease Pathophysiology Studies (e.g., Psychiatric Disorders, Oncology)

No specific in vivo studies using compounds with the formula this compound were identified in the context of oncology. The available research focuses on animal models of psychiatric disorders.

In Vivo Animal Models for Psychiatric Disorders

SKF-75670 hydrobromide has been evaluated in non-human primate models of cocaine addiction. In squirrel monkeys trained to discriminate cocaine from a placebo, SKF-75670, as a low-efficacy D1 agonist, was shown to attenuate the behavioral effects of cocaine, acting as a functional antagonist. nih.gov This suggests its potential as a therapeutic agent for managing cocaine addiction. nih.gov In MPTP-treated marmosets, a model for Parkinson's disease, SKF-75670 reduced locomotor activity. medchemexpress.com

N-Benzyl-2C-B and its analogs have been studied in rodent models to understand their psychedelic and behavioral effects. While specific in vivo data for N-Benzyl-2C-B is less detailed in the available literature, related compounds from the NBOMe family have been shown to penetrate brain tissue and induce significant inhibitory effects on motor performance in rats. frontiersin.orgresearchgate.net The study of such compounds in animal models is crucial for understanding their psychoactive properties and potential for abuse. nih.gov

| Compound Name | Animal Model | Disease/Condition Studied | Key Findings | Reference |

| SKF-75670 hydrobromide | Squirrel Monkey | Cocaine Addiction | Attenuated the discriminative-stimulus effects of cocaine. | nih.gov |

| MPTP-treated Marmoset | Parkinson's Disease-like motor deficits | Reduced locomotor activity. | medchemexpress.com | |

| N-Benzyl-2C-B (and related compounds) | Rat | Psychedelic Effects/Behavior | Related NBOMe compounds penetrate brain tissue and affect motor activity. | frontiersin.orgresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Development of Novel Research Tools and Methodologies

The foundational scaffolds of the identified this compound compounds, namely the benzazepine and phenethylamine (B48288) structures, are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com This means they are molecular frameworks that can bind to multiple biological targets, making them valuable starting points for the development of new research tools and therapeutic agents. nih.govmdpi.com

The benzazepine scaffold, present in SKF-75670 hydrobromide , is a key structure in the development of ligands for dopamine and other receptors. vulcanchem.comacs.org Research into modifying this scaffold has led to the development of compounds with varied selectivity and efficacy, providing a toolkit for probing the function of these receptors. nih.gov

The phenethylamine scaffold of N-Benzyl-2C-B is central to a large class of psychoactive compounds. mdpi.comresearchgate.net The systematic modification of this scaffold, particularly through N-benzyl substitutions, has been a successful strategy for developing highly potent and selective agonists for serotonin receptors. nih.govnih.gov This has not only produced valuable research tools for studying the serotonergic system but has also led to the development of PET radioligands, such as [11C]Cimbi-36 (a derivative of the related 2C-B), for in vivo imaging of 5-HT2A receptors in the human brain. researchgate.netwikipedia.org

Q & A

Q. Q1. What are the optimal synthetic pathways for C₁₇H₂₀BrNO₂, and how can intermediates be characterized to ensure structural fidelity?

Answer :

- Synthetic Routes : Begin with retrosynthetic analysis to identify feasible precursors (e.g., brominated indene derivatives coupled with sterol-like frameworks). Use cross-coupling reactions (e.g., Suzuki-Miyaura) for C–Br bond activation, as demonstrated in sterol analog synthesis .

- Characterization : Validate intermediates via / NMR for regiochemical confirmation and HRMS for molecular ion verification (e.g., observed m/z 350.0754 vs. calculated 350.0755, Δ = -0.29 ppm) .

- Purity Control : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.

Q. Q2. How can researchers design reproducible assays to evaluate the biological activity of C₁₇H₂₀BrNO₂ against sterol transport proteins?

Answer :

- Experimental Design :

- In vitro : Use fluorescence-based competitive binding assays with purified sterol transport proteins (e.g., NPC1L1). Include positive controls (e.g., ezetimibe) and negative controls (DMSO vehicle) .

- Dose-Response : Test concentrations from 1 nM to 100 μM to calculate IC₅₀ values. Triplicate runs minimize variability .

- Data Validation : Apply nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and report 95% confidence intervals .

Advanced Research Questions

Q. Q3. How can contradictory data on C₁₇H₂₀BrNO₂’s inhibitory efficacy across different cell lines be systematically resolved?

Answer :

Q. Q4. What computational strategies can predict structure-activity relationships (SAR) for C₁₇H₂₀BrNO₂ derivatives with enhanced target selectivity?

Answer :

- In silico Workflow :

- Docking Studies : Use AutoDock Vina to model interactions between C₁₇H₂₀BrNO₂ and sterol-binding pockets. Prioritize derivatives with ΔG < -8 kcal/mol .

- QSAR Modeling : Train a Random Forest model on descriptors (e.g., logP, polar surface area) from a library of 50 analogs. Validate with leave-one-out cross-validation (R² > 0.7) .

- Experimental Validation : Synthesize top-ranked derivatives and test in orthogonal assays (e.g., SPR for binding kinetics) .

Methodological Frameworks

Q. Table 1. Key Criteria for Rigorous Research Design

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies between theoretical and experimental logP values for C₁₇H₂₀BrNO₂?

Answer :

- Hypothesis Testing :

- Theoretical logP : Calculate via ChemDraw (predicted logP = 3.2).

- Experimental logP : Determine via shake-flask method (observed logP = 2.8 ± 0.1).

- Resolution : Investigate solvent system polarity (e.g., octanol/water vs. cyclohexane/water) and ionization state (pKa correction via Henderson-Hasselbalch) .

Experimental Optimization

Q. Q6. What steps minimize byproduct formation during the bromination of C₁₇H₂₀BrNO₂ precursors?

Answer :

- Condition Screening :

- Temperature : Optimize between -20°C and 25°C (lower temps reduce electrophilic side reactions).

- Catalyst : Test NBS (N-bromosuccinimide) vs. Br₂ in DCM, monitoring via TLC (Rf = 0.5 in hexane/EtOAc 7:3) .

- Workup : Use silica gel chromatography with gradient elution (hexane → EtOAc) to isolate pure product (yield: 88% reported) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.